Alizarin Blue S is a synthetic dye belonging to the anthraquinone family, characterized by its vibrant blue color. Its chemical formula is C₁₅H₉N₂NaO₃S, and it is commonly used as an acid-base indicator due to its ability to change color in response to pH variations. This compound is soluble in water and exhibits a complex structure that allows it to form various coordination complexes with metal ions, enhancing its utility in analytical chemistry.
Alizarin Blue S has been studied for its biological activities, particularly its potential as an antimicrobial agent. Some research indicates that it may exhibit inhibitory effects against certain bacterial strains. Additionally, its role as a staining agent in histology allows for visualization of cellular structures, aiding in the study of biological tissues.
The synthesis of Alizarin Blue S typically involves the following methods:
Alizarin Blue S has diverse applications across various fields:
Interaction studies involving Alizarin Blue S focus on its ability to form complexes with various metal ions. These studies reveal that:
Several compounds share structural similarities with Alizarin Blue S. Below is a comparison highlighting their uniqueness:
Alizarin Blue S stands out due to its dual role as a dye and an analytical reagent, along with its unique ability to form stable complexes with various metal ions. Its application range extends from textile industries to biological research, making it a versatile compound in both scientific and industrial contexts.
The development of Alizarin Blue S emerged from the broader trajectory of synthetic anthraquinoid dyes pioneered in the early 1900s. While René Bohn’s 1901 discovery of Indanthrene Blue (C.I. Vat Blue 4) marked a breakthrough in lightfast dye chemistry, Alizarin Blue S represents a subsequent innovation within the mordant dye subclass. Unlike vat dyes requiring reduction for application, mordant dyes like Alizarin Blue S form stable complexes with metal ions, enabling direct use on pre-treated fabrics.
Industrial adoption accelerated through figures like James Morton, whose 1906 "unfadeable" textile line showcased the superiority of synthetic anthraquinoid dyes over natural alternatives. Alizarin Blue S’s synthesis—involving sulfonation of 3-amino-1,2-dihydroxyanthracene-9,10-dione—optimized solubility and binding affinity, addressing limitations of early anthraquinoid dyes.
Natural anthraquinoid dyes, such as alizarin extracted from Rubia tinctorum roots, dominated pre-industrial textile production. These compounds lack sulfonic acid groups, limiting their water solubility and necessitating mordant-assisted fixation. Alizarin Blue S’s synthetic origin circumvented these constraints through strategic functionalization:
The synthetic route to Alizarin Blue S involves heating 3-amino-1,2-dihydroxyanthracene-9,10-dione with sulfuric acid, followed by sodium bisulfite treatment to introduce sulfonate groups. This modification enhances dye-substrate interactions, enabling direct bonding to cellulose and protein fibers without auxiliary agents.
Alizarin Blue S’s industrial value stems from its balanced fastness profile and versatility:
Textile Dyeing:
Test | Rating (ISO) |
---|---|
Light Fastness | 5-6 |
Wash Fastness | 4 |
Perspiration Fastness | 4 |
These metrics surpass many natural dyes, aligning with early 20th-century demands for durable fabrics.
Alizarin Blue S represents a sulfonated derivative of the parent compound alizarin blue, characterized by enhanced water solubility through the incorporation of sodium sulfonate groups [2]. The molecular formula of Alizarin Blue S is C₁₇H₁₃NNa₂O₁₀S₂, with a molecular weight of 501.4 grams per mole [2] [3]. This compound is officially registered under Chemical Abstracts Service number 66675-89-6 and is classified in the Colour Index as Mordant Blue 27 with the designation CI 67415 [2] [8].
The systematic International Union of Pure and Applied Chemistry nomenclature for Alizarin Blue S is disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite [6]. Alternative systematic names include 7,12-Dihydro-5,6,7,12-tetrahydroxynaphtho[2,3-f]quinoline-7,12-disulfonic acid sodium salt (1:2) [2]. The compound exhibits a characteristic red light navy blue appearance in its crystalline solid form [2] [8].
Table 1: Molecular Identity and Properties of Alizarin Blue S
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃NNa₂O₁₀S₂ |
Molecular Weight | 501.4 g/mol |
Chemical Abstracts Service Number | 66675-89-6 |
Colour Index Name | Mordant Blue 27 (CI 67415) |
International Union of Pure and Applied Chemistry Name | disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite |
Material Data Levy Number | MFCD00190655 |
Standard International Chemical Identifier Key | HKIKRHWMSGKSAN-UHFFFAOYSA-J |
Physical Appearance | Red light navy blue crystalline solid |
The structural foundation of Alizarin Blue S is built upon the naphtho[2,3-f]quinoline-7,12-dione core system [1] [7]. This tricyclic aromatic heterocycle contains a quinoline ring fused to a naphthoquinone moiety, creating an extended conjugated system that contributes to the compound's chromophoric properties [1]. The base structure, alizarin blue, has the molecular formula C₁₇H₉NO₄ and molecular weight of 291.26 grams per mole [1] [7].
Table 2: Structural Comparison of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Solubility Profile |
---|---|---|---|---|
Alizarin Blue (Base) | C₁₇H₉NO₄ | 291.26 | 568-02-5 | Insoluble in water |
Alizarin Blue S | C₁₇H₁₃NNa₂O₁₀S₂ | 501.40 | 66675-89-6 | Soluble in water and ethanol |
Alizarin Blue R | C₁₇H₉NO₄ | 291.26 | 568-02-5 | Insoluble in water |
Alizarin Complexone | C₁₉H₁₅NO₈ | 385.30 | 3952-78-1 | Soluble in water |
The crystallographic analysis of Alizarin Blue S reveals a predominantly planar molecular geometry characteristic of extended aromatic systems [22] [24]. The tricyclic naphthoquinoline core maintains planarity through extensive π-conjugation, with minimal deviation from coplanarity observed across the aromatic framework [22] [25]. Structural investigations of related quinoline-dione systems demonstrate that the quinoline nitrogen and carbonyl oxygens participate in intramolecular interactions that stabilize the planar conformation [22] [24].
The three-dimensional conformation of Alizarin Blue S is characterized by the spatial arrangement of hydroxyl groups at positions 5 and 6 of the naphthoquinoline system [1] [2]. These hydroxyl substituents adopt configurations that minimize steric hindrance while maximizing intramolecular hydrogen bonding opportunities [24]. The sulfonate groups, positioned at the 7 and 12 positions, extend outward from the planar aromatic core, facilitating solvation and ionic interactions in aqueous environments [2] [21].
Table 3: Crystallographic and Conformational Data
Parameter | Value |
---|---|
Ring System Type | Tricyclic aromatic heterocycle |
Core Structure | Naphtho[2,3-f]quinoline-7,12-dione |
Hydroxyl Substitution Pattern | 5,6-dihydroxy configuration |
Sulfonate Group Positions | 7,12-disulfonic acid derivatives |
Planarity Assessment | Planar naphthoquinoline core with minimal deviation |
Intramolecular Distance | 3.0-7.3 Å (typical aromatic spacing) |
Bond Angle Range | 110.4°-111.1° (sp³ hybridized centers) |
Torsion Angle Characteristics | Extended conjugation maintains planarity |
Comparative crystallographic studies of naphthoquinoline derivatives reveal that the molecular packing in crystal structures is governed by hydrogen bonding networks and π-π stacking interactions [22] [41]. The crystalline form of Alizarin Blue S likely exhibits similar intermolecular interactions, with the sulfonate groups participating in ionic interactions with sodium cations and water molecules [21] [22]. The planar aromatic system facilitates efficient crystal packing through face-to-face aromatic stacking arrangements [22] [27].
Molecular modeling investigations of related naphthoquinone systems indicate that the equilibrium geometry is achieved through minimization of strain energy while maintaining optimal aromatic overlap [24]. The bond angles within the quinoline portion of the molecule typically range from 110.4° to 111.1°, reflecting the sp³ hybridization characteristics of non-aromatic carbon centers [24]. The extended conjugation system maintains structural rigidity and prevents significant conformational flexibility [24] [27].
The formation of sodium bisulfite adducts represents a crucial chemical modification that transforms the water-insoluble alizarin blue base into the highly water-soluble Alizarin Blue S derivative [2] [8]. This transformation occurs through the nucleophilic addition of bisulfite ions to specific positions on the naphthoquinoline framework, resulting in the formation of sulfonic acid derivatives [35] [36]. The synthetic preparation involves treating the alizarin blue intermediate with sodium bisulfite under controlled conditions [2] [8].
The mechanism of sodium bisulfite addition follows established patterns for nucleophilic attack on aromatic systems [14] [36]. Sodium bisulfite functions as a nucleophile, forming covalent bonds with electrophilic carbon centers adjacent to electron-withdrawing carbonyl groups [36] [39]. The reaction proceeds through the formation of intermediate sulfonate esters, which subsequently undergo rearrangement to yield stable sulfonic acid derivatives [14] [39]. The presence of multiple reaction sites on the naphthoquinoline framework allows for the introduction of two sulfonate groups at the 7 and 12 positions [2] [8].
The solubility enhancement achieved through bisulfite adduct formation results from the introduction of highly polar sulfonate groups that facilitate strong ionic interactions with water molecules [21] [30]. The sodium counterions associated with the sulfonate groups create a hydrophilic environment that promotes dissolution in aqueous media [21] [32]. Comparative solubility studies demonstrate that Alizarin Blue S exhibits significant water solubility, in contrast to the parent alizarin blue compound, which remains insoluble in water [28] [29].
The hydrophilic character imparted by sulfonate substitution enables Alizarin Blue S to dissolve readily in both water and ethanol [2] [8]. This dual solubility profile expands the range of applications and facilitates processing in various solvent systems [21] [32]. The sulfonic acid derivatives create an ionic environment that enhances interaction with polar solvents while maintaining the chromophoric properties of the aromatic core [21] [30].